molecular formula C22H18N2O3 B11072528 (2Z)-{[2-(benzylcarbamoyl)phenyl]imino}(phenyl)ethanoic acid

(2Z)-{[2-(benzylcarbamoyl)phenyl]imino}(phenyl)ethanoic acid

Cat. No.: B11072528
M. Wt: 358.4 g/mol
InChI Key: VHNXBORBYSLEKG-UHFFFAOYSA-N
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Description

2-({2-[(BENZYLAMINO)CARBONYL]PHENYL}IMINO)-2-PHENYLACETIC ACID is a complex organic compound with a unique structure that includes both benzylamino and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(BENZYLAMINO)CARBONYL]PHENYL}IMINO)-2-PHENYLACETIC ACID typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds through reactions such as amide formation, imine formation, and acylation. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-({2-[(BENZYLAMINO)CARBONYL]PHENYL}IMINO)-2-PHENYLACETIC ACID may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and minimize environmental impact. The use of green chemistry principles, such as solvent recycling and waste reduction, is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(BENZYLAMINO)CARBONYL]PHENYL}IMINO)-2-PHENYLACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({2-[(BENZYLAMINO)CARBONYL]PHENYL}IMINO)-2-PHENYLACETIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({2-[(BENZYLAMINO)CARBONYL]PHENYL}IMINO)-2-PHENYLACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler compound with similar structural features.

    Phenylacetic Acid: Shares the phenylacetic acid moiety.

    Benzylcarbamate: Contains the benzylcarbamate functional group.

Uniqueness

2-({2-[(BENZYLAMINO)CARBONYL]PHENYL}IMINO)-2-PHENYLACETIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

2-[2-(benzylcarbamoyl)phenyl]imino-2-phenylacetic acid

InChI

InChI=1S/C22H18N2O3/c25-21(23-15-16-9-3-1-4-10-16)18-13-7-8-14-19(18)24-20(22(26)27)17-11-5-2-6-12-17/h1-14H,15H2,(H,23,25)(H,26,27)

InChI Key

VHNXBORBYSLEKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N=C(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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